2-Methyl-1,4-dipyridin-2-ylpiperazine
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Overview
Description
2-Methyl-1,4-dipyridin-2-ylpiperazine is a heterocyclic compound that features a piperazine ring substituted with two pyridine rings and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dipyridin-2-ylpiperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The methylation of the resulting 1,4-dipyridin-2-ylpiperazine can be achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products. The use of catalysts such as Raney nickel can also improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dipyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-1,4-dipyridin-2-ylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dipyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
2-Methylpyridine: Used in various industrial applications, including as a precursor for agrochemicals.
Pyridinylpiperazine: A class of compounds with significant pharmacological activities, including as α2-adrenergic receptor antagonists.
Uniqueness
2-Methyl-1,4-dipyridin-2-ylpiperazine is unique due to its dual pyridine substitution on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C15H18N4 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-methyl-1,4-dipyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H18N4/c1-13-12-18(14-6-2-4-8-16-14)10-11-19(13)15-7-3-5-9-17-15/h2-9,13H,10-12H2,1H3 |
InChI Key |
MZPXBXSLYJTVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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